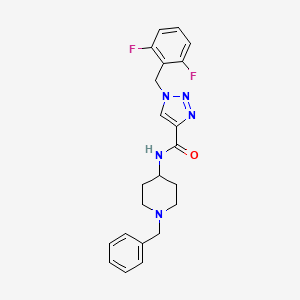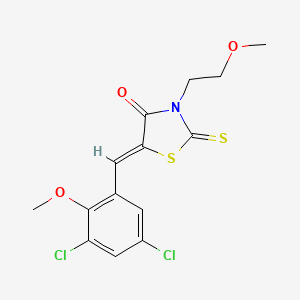![molecular formula C23H17NO B5221999 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5221999.png)
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method involves the condensation of naphthalene-2-carbaldehyde with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted quinoline and naphthalene derivatives, which can have enhanced biological or material properties .
Scientific Research Applications
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
9,10-di(naphthalen-2-yl)anthracene: Used in OLEDs for its blue fluorescent properties.
N-pyridin-2-yl carbamates: Known for their environmentally friendly synthesis and applications in organic synthesis.
Quinoxalin-2(1H)-ones: Noted for their diverse biological activities and chemical properties .
Uniqueness
4-(naphthalen-2-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one stands out due to its unique combination of a quinoline core and a naphthalene moiety, which imparts distinct photophysical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-naphthalen-2-yl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO/c25-22-14-21(18-10-9-15-5-1-2-7-17(15)13-18)20-12-11-16-6-3-4-8-19(16)23(20)24-22/h1-13,21H,14H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNQRHOUNVEXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[3-(3-methylbutyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B5221917.png)
![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5221928.png)
![N-[2-(4-fluorophenyl)ethyl]-4-phenylbutanamide](/img/structure/B5221932.png)
![N-(2,6-Dimethoxypyrimidin-4-YL)-4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-YL)amino]benzene-1-sulfonamide](/img/structure/B5221939.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyethyl)-2-pyridinamine](/img/structure/B5221942.png)

![4-chloro-N-[2-chloro-4-[4-[4-[3-chloro-4-[(4-chlorophenyl)sulfonylamino]phenyl]sulfonylphenyl]phenyl]sulfonylphenyl]benzenesulfonamide](/img/structure/B5221963.png)
![1-(2-chlorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221970.png)
![5-cyano-4-(ethylthio)-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B5221972.png)
![N-(3-Methoxyphenyl)-4-[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]piperazine-1-carboxamide](/img/structure/B5221986.png)
![N-methyl-1-(1-{[1-(5-methyl-1,3-benzoxazol-2-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5221996.png)
![2-{[2-(2,4-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5222005.png)
![2-[N-(benzenesulfonyl)-2,4-dimethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide](/img/structure/B5222015.png)

